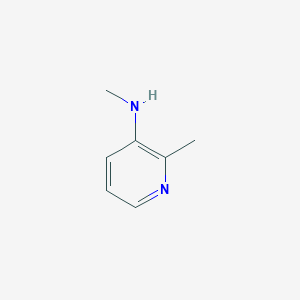

N,2-dimethylpyridin-3-amine

Descripción general

Descripción

N,2-Dimethylpyridin-3-amine (CAS: 102843-68-5) is a pyridine derivative with a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. It features a dimethylamine group at the 3-position and a methyl substituent at the 2-position of the pyridine ring. This compound is stored under inert atmospheric conditions and at room temperature to ensure stability, indicating sensitivity to environmental factors such as oxygen or moisture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,2-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the amination of 2- and 4-halopyridines with dimethylamine. This reaction typically requires the presence of a catalyst such as copper iodide to achieve high yields . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group .

Industrial Production Methods: Industrial production of this compound often employs large-scale amination processes using halopyridines and dimethylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N,2-Dimethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

N,2-Dimethylpyridin-3-amine serves as a crucial building block in organic synthesis. Its applications include:

- Catalyst in Organic Reactions : It is widely used as a catalyst for acylation and esterification reactions due to its ability to enhance reaction rates and yields.

- Ligand in Coordination Chemistry : The compound forms coordination complexes with metal ions, which are essential in various chemical processes.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Studies indicate that it exhibits activity against various microbial strains .

- Anticancer Research : Investigations are ongoing into its efficacy as a potential anticancer agent due to its ability to inhibit specific biological pathways .

Medicine

The compound is being explored for its role in drug development:

- Precursor for Bioactive Compounds : this compound is utilized in synthesizing pharmacologically active compounds, particularly those targeting bacterial infections and cancer cells.

Industrial Applications

In addition to its research applications, this compound is used in industry:

- Production of Dyes and Agrochemicals : The compound plays a role in manufacturing specialty chemicals essential for various industrial processes.

Case Studies

- Neuronal Nitric Oxide Synthase (nNOS) Inhibitors :

- Synthesis of Bioactive Compounds :

Mecanismo De Acción

The mechanism of action of N,2-dimethylpyridin-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Key Properties :

- Hazard Statements : H315 (causes skin irritation) and H319 (causes serious eye irritation) .

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive amine and methyl groups.

Structural Analogs

5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine (Compound 2b)

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 212.25 g/mol

- Key Features: Substituted with a 3,5-dimethylphenyl group at the 5-position. Higher melting point (232–233°C) due to increased molecular rigidity .

- Applications : Investigated for medicinal chemistry applications, particularly in drug discovery.

2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine

- CAS : 1515260-18-0

- Molecular Formula : C₁₂H₂₀N₂

- Key Features :

- Applications : Used as a pharmaceutical intermediate, highlighting the role of substituent bulkiness in modulating bioactivity .

Positional Isomers

4-(Dimethylamino)pyridine (DMAP)

- CAS : 1122-58-3

- Molecular Formula : C₇H₁₀N₂ (same as this compound).

- Key Features :

- Applications : Widely used as a catalyst in acylation and esterification reactions, leveraging its electron-rich pyridine ring .

4-Methyl-3-nitropyridin-2-amine

- CAS: Not explicitly listed, but structurally characterized.

- Key Features :

- Applications: Potential precursor for agrochemicals or dyes due to nitro functionality .

Functionalized Derivatives

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

- CAS : 1425045-81-3

- Molecular Formula : C₁₄H₂₃BN₂O₂

- Key Features :

- Applications : Valuable in synthesizing biaryl compounds for materials science .

N,N-Dimethyl-3,3'-bipyridin-6-amine

- CAS : 882864-93-9

- Molecular Formula : C₁₂H₁₃N₃

- Key Features :

Aromatic Substitution Variants

N-(2-Methoxyphenyl)pyridin-3-amine

- CAS : 1028223-83-7

- Molecular Formula : C₁₂H₁₂N₂O

- Key Features :

- Applications: Potential use in coordination chemistry or as a bioactive molecule .

Comparative Data Table

Key Findings

Substituent Position Matters : The 3-position dimethylamine in this compound confers different electronic and steric properties compared to DMAP (4-position), impacting reactivity and toxicity .

Functional Groups Dictate Applications : Boronate esters enable cross-coupling reactions , while nitro groups expand utility in agrochemicals .

Actividad Biológica

N,2-Dimethylpyridin-3-amine is a pyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, alongside synthesis methods and structure-activity relationships.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C7H10N

- IUPAC Name : this compound

The compound features a pyridine ring substituted at the 2-position with two methyl groups and an amino group at the 3-position, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including colon cancer and leukemia. The mechanism involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction.

A detailed analysis of its cytotoxic effects revealed that the compound's activity is significantly influenced by its structural characteristics. For instance, derivatives with additional methylation at the amino group showed enhanced cytotoxicity compared to non-methylated counterparts. This is likely due to increased lipophilicity and improved cellular uptake.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. The following table summarizes findings from various studies on related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups at 2-position | Antimicrobial, Anticancer |

| 6-Bromo-N,2-dimethylpyridin-3-amine | Bromine substitution enhances reactivity | Stronger anticancer activity |

| 5-Methyl-N-methylpyridin-3-amine | Methyl substitution at 5-position | Moderate anticancer activity |

| Triapine | Iron chelator with similar dimethylation | Effective against hematological cancers |

Case Studies

- Anticancer Study : A study conducted on various derivatives of this compound assessed their effects on SW480 colon cancer cells. Results indicated that compounds with multiple methyl groups exhibited IC50 values in the nanomolar range, demonstrating significant anticancer activity compared to Triapine .

- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound displayed promising results with MIC values comparable to established antibiotics .

Synthesis Methods

The synthesis of this compound typically involves:

- Methylation Reaction : Using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

- Bromination : For derivatives like 6-bromo-N,2-dimethylpyridin-3-amine, bromination can be achieved using bromine in acetic acid.

These methods allow for the efficient production of both the parent compound and its derivatives for further biological evaluation.

Q & A

Q. What are the standard synthetic routes for preparing N,2-dimethylpyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the Buchwald-Hartwig amination, which couples halopyridines with dimethylamine under palladium catalysis. For example, describes a copper-catalyzed coupling method for similar pyridine derivatives, using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . To optimize yields:

- Catalyst selection : Use Pd(OAc)₂ or CuBr for improved reaction efficiency.

- Temperature control : Lower temperatures (e.g., 25–40°C) reduce side reactions.

- Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilicity.

- Base optimization : Cs₂CO₃ or Et₃N improves deprotonation of the amine precursor.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question

Characterization requires a combination of techniques:

- ¹H/¹³C NMR : Identify methyl groups (δ 2.3–2.5 ppm for N-methyl; δ 2.1–2.3 ppm for C2-methyl) and aromatic protons (δ 6.5–8.0 ppm). provides NMR benchmarks for structurally related 4,6-dimethylpyridin-3-amine .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₇H₁₀N₂, 122.17 g/mol) with ±0.001 Da precision.

- Elemental analysis : Validate C, H, N content within 0.4% of theoretical values, as outlined in .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when analyzing this compound derivatives?

Advanced Research Question

Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological solutions include:

- Dynamic NMR (DNMR) : Assess temperature-dependent peak splitting to identify conformational exchange .

- X-ray crystallography : Compare experimental bond lengths/angles with computational models (e.g., DFT). resolved structural ambiguities in 4-methyl-3-nitropyridin-2-amine using X-ray data .

- Complementary techniques : Use IR spectroscopy to validate functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

Q. What are the key considerations in designing experiments to evaluate the biological activity of this compound analogs?

Advanced Research Question

Focus on target-specific assays and pharmacokinetic properties:

- Enzyme inhibition assays : Use fluorescence-based or radiometric methods to measure IC₅₀ values. details COX-2 inhibition studies for pyridine derivatives .

- Cellular uptake : Assess logP values (e.g., via HPLC) to predict membrane permeability.

- Metabolic stability : Incubate compounds with liver microsomes to estimate half-life .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Advanced Research Question

Combine molecular docking and machine learning (ML):

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaction optimization : Use ML platforms like LabMate.AI () to analyze reaction parameters (e.g., solvent, catalyst) and predict optimal conditions .

- Transition state modeling : Identify energy barriers for amination or methylation steps using Gaussian or ORCA software.

Q. What methodologies are effective in assessing the thermodynamic stability of this compound under various storage conditions?

Basic Research Question

Evaluate stability via:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and glass transitions.

- Accelerated aging studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

Propiedades

IUPAC Name |

N,2-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLSDMWQIGIOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.